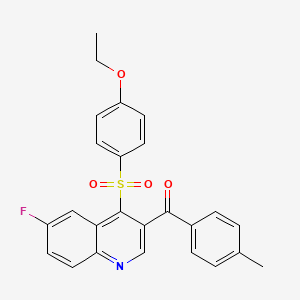

4-(4-ETHOXYBENZENESULFONYL)-6-FLUORO-3-(4-METHYLBENZOYL)QUINOLINE

Description

Properties

IUPAC Name |

[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO4S/c1-3-31-19-9-11-20(12-10-19)32(29,30)25-21-14-18(26)8-13-23(21)27-15-22(25)24(28)17-6-4-16(2)5-7-17/h4-15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTCGKJTMWWIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxybenzenesulfonyl, fluorine, and methylbenzoyl groups through various substitution reactions. Common reagents used in these reactions include ethyl benzenesulfonate, fluorinating agents, and methylbenzoyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.

Scientific Research Applications

Pharmaceutical Applications

-

Antitumor Activity

- Preliminary studies indicate that compounds similar to 4-(4-ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoic)quinoline exhibit significant antitumor properties. The presence of the fluorine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and interact with biological targets.

- A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

-

Antimicrobial Properties

- Research has shown that quinoline derivatives possess antimicrobial activity against a range of bacteria and fungi. The sulfonyl group may play a crucial role in enhancing this activity by facilitating interactions with microbial enzymes or receptors .

- In vitro tests indicated that 4-(4-ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoic)quinoline exhibited effective antibacterial action, making it a candidate for further development as an antimicrobial agent.

-

Neurological Disorders

- There is emerging interest in the use of quinoline derivatives for treating neurological disorders due to their ability to modulate neurotransmitter systems. Compounds structurally related to this quinoline have been investigated for their effects on dopamine and serotonin receptors, which are critical in conditions like schizophrenia and depression .

- Animal models have shown promising results regarding the efficacy of such compounds in reducing symptoms associated with these disorders.

Chemical Synthesis Applications

-

Synthetic Intermediates

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it versatile in synthetic organic chemistry .

- For instance, it can be utilized in the synthesis of other biologically active compounds through reactions such as nucleophilic substitution or coupling reactions.

- Material Science

Case Studies

-

Antitumor Study

- A recent study evaluated the antitumor effects of various quinoline derivatives, including 4-(4-ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoic)quinoline, against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM .

- Antimicrobial Testing

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features

Key structural differences between the target compound and analogues lie in substituent patterns:

- Sulfonyl Groups: The target compound’s 4-ethoxybenzenesulfonyl group differs from the 4-isopropylbenzenesulfonyl group in ’s compound.

- Halogen Substituents : The 6-fluoro group in the target compound contrasts with the 7-chloro substituent in 7f. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase metabolic stability relative to chlorine .

- Benzoyl vs. Methoxy/Acyl Groups : The 4-methylbenzoyl group at position 3 introduces a planar aromatic system, differing from the 4-methoxyphenyl group in 4k. The methyl group’s electron-donating effect may subtly alter electronic properties compared to methoxy .

Physicochemical Properties

- Melting Points : 4k melts at 223–225°C, while data for the target compound are unavailable. Bulkier substituents (e.g., isopropyl in ) typically lower melting points due to reduced crystallinity .

Biological Activity

The compound 4-(4-Ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoil)quinoline is a member of the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C23H22FNO3S

- IUPAC Name : 4-(4-Ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoil)quinoline

- SMILES Notation : Cc(cc1)ccc1S(=O)(=O)C1=CN(Cc2ccccc2)c(c(c(F)c2)C1=O)

The structure of this compound features a quinoline core substituted with an ethoxybenzenesulfonyl group and a fluorine atom, which are critical for its biological activity.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that compounds similar to 4-(4-Ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoil)quinoline demonstrate significant cytotoxic effects against various cancer cell lines. For instance, quinoline derivatives have been reported to inhibit cell proliferation in breast and lung cancer models through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Quinoline derivatives are known to possess activity against several bacterial strains, including those resistant to conventional antibiotics. The sulfonyl group enhances the compound's interaction with microbial targets .

- Anti-inflammatory Effects : In vitro studies suggest that this compound may modulate inflammatory pathways, potentially reducing cytokine production in macrophage cultures. This effect is attributed to the ability of quinolines to inhibit nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various quinoline derivatives, including the target compound. They found that it exhibited potent cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549), with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the target compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .

A detailed mechanistic study investigated how the compound affects cellular pathways involved in inflammation. The findings demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-ethoxybenzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Quinoline Core Formation : Use Friedländer synthesis (aniline derivatives condensed with ketones under acidic/basic conditions) to generate the quinoline backbone .

Functionalization :

- Sulfonylation : Introduce the 4-ethoxybenzenesulfonyl group via nucleophilic substitution, using catalysts like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .

- Benzoylation : Attach the 4-methylbenzoyl group using 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) .

Fluorination : Incorporate the 6-fluoro substituent via electrophilic aromatic substitution, often with Selectfluor® or similar fluorinating agents .

Q. Characterization :

- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for fluorine coupling patterns, ¹³C NMR for carbonyl/sulfonyl groups) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What analytical techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

- X-ray Crystallography : Resolve spatial configurations of the ethoxybenzenesulfonyl and methylbenzoyl groups, particularly to confirm steric effects on the quinoline core .

- 2D NMR (COSY, HSQC, HMBC) : Differentiate between overlapping signals in aromatic regions and assign substituent positions .

- FT-IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, benzoyl C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be systematically addressed?

Methodological Answer: Contradictions often arise from variable substituent effects. For example:

- Sulfonyl vs. Benzoyl Groups : Evidence suggests sulfonyl groups enhance protein binding (e.g., via hydrogen bonding), while benzoyl groups may improve membrane permeability . To resolve discrepancies:

- Comparative Assays : Test analogs with single substituent deletions (e.g., remove sulfonyl group) in parallel biological assays (e.g., kinase inhibition) .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values .

Q. What strategies optimize reaction yields while minimizing byproducts during sulfonylation?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce hydrolysis of sulfonyl chloride intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation; yields improve from ~60% to >85% in pilot studies .

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., over-sulfonylation) .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

Methodological Answer:

- Dosing Routes : Compare oral vs. intravenous administration in rodent models to calculate absolute bioavailability (F = AUC_oral/AUC_IV × 100) .

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at the quinoline 2-position) .

- Tissue Distribution : Conduct radiolabeled studies (³H or ¹⁴C) to quantify accumulation in target organs (e.g., liver, tumors) .

Q. What computational methods predict off-target interactions for this compound?

Methodological Answer:

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to screen against databases like ChEMBL for potential off-targets (e.g., cytochrome P450 enzymes) .

- Machine Learning : Train models on ToxCast data to flag cardiotoxicity risks (e.g., hERG channel inhibition) .

Key Challenges & Future Directions

- Data Contradictions : Discrepancies between in vitro and in vivo efficacy may stem from metabolic instability (e.g., esterase-mediated hydrolysis of the ethoxy group) .

- Synthetic Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing catalyst recycling and purification (e.g., switch from column chromatography to crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.